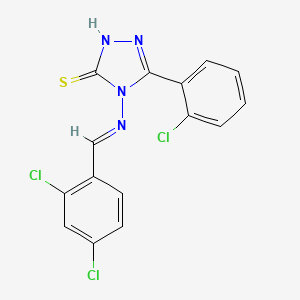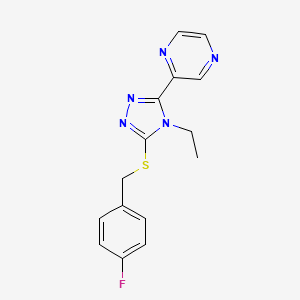
3-Phenoxybenzaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 3-Phenoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenoxybenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with cellular thiols, disrupting redox balance and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Phenoxybenzaldehyde N-cyclohexylthiosemicarbazone
- 3-Phenoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 3-Phenoxybenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
Comparison: 3-Phenoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific ethylthiosemicarbazone moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for targeted research and development .
Properties
CAS No. |
477731-42-3 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(3-phenoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3OS/c1-2-17-16(21)19-18-12-13-7-6-10-15(11-13)20-14-8-4-3-5-9-14/h3-12H,2H2,1H3,(H2,17,19,21)/b18-12+ |
InChI Key |
IQUIEFHNOSNCAW-LDADJPATSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086425.png)
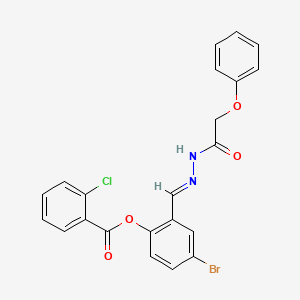
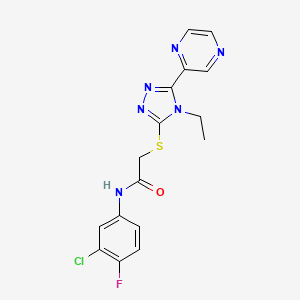
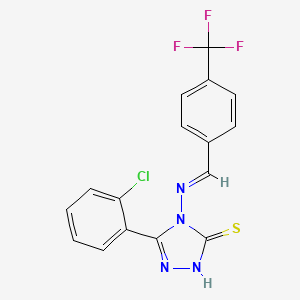
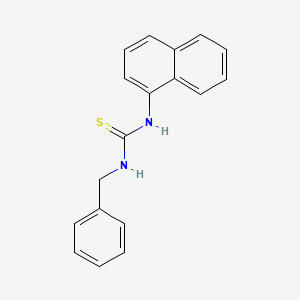
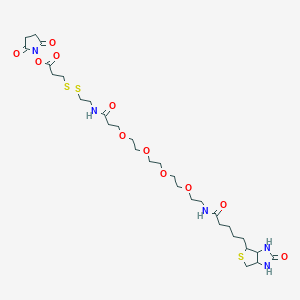
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15086464.png)
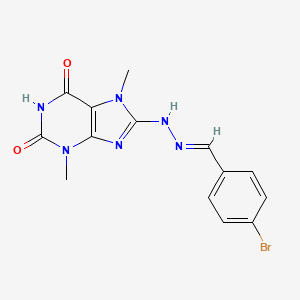

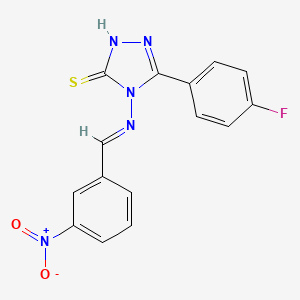
![N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide](/img/structure/B15086490.png)
